molecular formula C10H11ClO2 B8511703 3-Chloro-2,6-dimethylphenylacetic acid

3-Chloro-2,6-dimethylphenylacetic acid

Cat. No.: B8511703
M. Wt: 198.64 g/mol
InChI Key: RPLGUWQVPVPNQT-UHFFFAOYSA-N
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Description

Contextualization of 2-(4-Chloro-2,6-dimethylphenyl)acetic Acid within the Arylacetic Acid Class

Within the broad family of arylacetic acids, 2-(4-Chloro-2,6-dimethylphenyl)acetic acid is a specific derivative. It is classified as a halogenated aromatic carboxylic acid, defined by a central phenyl ring substituted with two methyl groups, a chlorine atom, and an acetic acid functional group. evitachem.com The presence of the carboxylic acid group (-COOH) attached to the aromatic ring firmly places it in this class. evitachem.com This compound serves as a synthetic intermediate in organic chemistry. evitachem.com Its structure, featuring a chlorinated and dimethylated aromatic ring, provides a specific scaffold for further chemical modifications. 2,6-dialkylphenylacetic acids, a category that includes this compound, are recognized as important intermediates for creating bioactive compounds, particularly for crop protection applications. google.com

Table 1: Physicochemical Properties of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid

Property Value
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.64 g/mol
IUPAC Name 2-(4-chloro-2,6-dimethylphenyl)acetic acid
CAS Number 186748-50-5
Monoisotopic Mass 198.0447573 Da

Data sourced from PubChem. nih.gov

Overview of Academic Research Trajectories for Aromatic Carboxylic Acid Derivatives

The field of aromatic carboxylic acid research is dynamic, with several key trends shaping its trajectory. A significant emphasis is placed on "green chemistry," focusing on the development of environmentally friendly production methods and the use of renewable feedstocks like biomass to synthesize bio-based carboxylic acids. numberanalytics.commarketresearchfuture.compatsnap.com This shift is driven by increasing environmental concerns and consumer demand for sustainable products. marketresearchfuture.compatsnap.com

Another major research avenue is the development of novel catalysts and reaction conditions to improve the efficiency, selectivity, and environmental impact of reactions involving aromatic carboxylic acids. numberanalytics.com Research is also expanding the application of these compounds into new areas such as materials science and biotechnology. numberanalytics.com In the pharmaceutical industry, carboxylic acids are crucial for drug synthesis and formulation, and sustained demand is expected as research into new therapies continues. marketresearchfuture.com Furthermore, derivatives of aromatic carboxylic acids are increasingly used as additives and preservatives in the food and beverage industry, as well as in the formulation of cosmetics and personal care products. marketresearchfuture.com The global market for carboxylic acids is expanding, fueled by industrialization and the diversification of their applications into high-value specialty chemicals. marketresearchfuture.commarketresearchfuture.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
2-(4-Chloro-2,6-dimethylphenyl)acetic acid
Acetic acid
Alkenes
Alkynes
Aldehydes
Amines
Aryl aldehydes
Aryl ketones
Carbonyl compounds
Ketones

Classical Organic Synthesis Approaches

Classical organic synthesis provides a robust framework for the preparation of 2-(4-chloro-2,6-dimethylphenyl)acetic acid. These methods often involve sequential reactions to build the desired molecular architecture and introduce the required functional groups with high precision.

Regioselective Halogenation Strategies for Phenylacetic Acid Derivatives

The introduction of a halogen atom at a specific position on an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. In the context of phenylacetic acid derivatives, achieving regioselective halogenation is paramount. The directing effects of the substituents on the phenyl ring play a crucial role in determining the position of halogenation. For a 2,6-dimethylphenylacetic acid precursor, the two methyl groups are ortho, para-directing. However, direct halogenation of this substrate would likely lead to a mixture of products due to the activation of multiple positions on the ring.

Therefore, more controlled, indirect strategies are often employed. One such approach involves the use of a directing group that can be later removed or transformed. Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. In this method, a directing group on the substrate coordinates to a palladium catalyst, bringing the catalyst into close proximity to a specific C-H bond, which is then selectively functionalized with a halogen. While not directly applied to phenylacetic acid itself in the provided literature, this strategy has been successfully used for the regioselective halogenation of related aromatic compounds.

Another strategy involves starting with a precursor that already contains a substituent that can be converted to a halogen. For instance, the nitration of 2,6-dimethylphenylacetic acid, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction would allow for the introduction of a chlorine atom at the desired 4-position. The success of this approach hinges on the regioselectivity of the initial nitration step.

StrategyDescriptionKey Considerations
Direct Halogenation Electrophilic aromatic substitution on a 2,6-dimethylphenylacetic acid precursor.Likely to produce a mixture of isomers due to the directing effects of the methyl groups.
Directed C-H Activation Use of a directing group and a transition metal catalyst (e.g., Palladium) to achieve halogenation at a specific position.Requires the presence of a suitable directing group on the substrate.
Functional Group Interconversion Introduction of a different functional group (e.g., nitro group) that can be subsequently converted to a halogen.Dependent on the regioselectivity of the initial functionalization step.

Multi-Stage Preparations from Substituted Bromobenzenes

A more common and controlled approach for the synthesis of 2-(4-chloro-2,6-dimethylphenyl)acetic acid involves a multi-step sequence starting from a readily available substituted bromobenzene, such as 4-chloro-2,6-dimethylbromobenzene. This method allows for the precise construction of the acetic acid side chain. A known process involves the reaction of 2,6-dialkylbromobenzenes through several stages to yield the final 2,6-dialkylphenylacetic acids. google.com

The initial step in this sequence is the formation of a Grignard reagent. 4-Chloro-2,6-dimethylbromobenzene is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent, (4-chloro-2,6-dimethylphenyl)magnesium bromide. This organometallic intermediate is a powerful nucleophile, crucial for the subsequent carbon-carbon bond-forming reaction.

The newly formed Grignard reagent is then reacted with an electrophilic source of a carbonyl group. A common choice is a formamide, such as N,N-dimethylformamide (DMF), which, after acidic workup, yields 4-chloro-2,6-dimethylbenzaldehyde. google.com This aldehyde is a key intermediate. The aldehyde is then reduced to the corresponding benzyl (B1604629) alcohol derivative, 4-chloro-2,6-dimethylbenzyl alcohol. google.com This reduction can be accomplished using a variety of reducing agents, with sodium borohydride being a common and effective choice due to its mildness and selectivity. google.com

ReactantReagentProduct
(4-chloro-2,6-dimethylphenyl)magnesium bromideN,N-dimethylformamide (DMF)4-chloro-2,6-dimethylbenzaldehyde
4-chloro-2,6-dimethylbenzaldehydeSodium borohydride4-chloro-2,6-dimethylbenzyl alcohol

The hydroxyl group of the 4-chloro-2,6-dimethylbenzyl alcohol is not a good leaving group for nucleophilic substitution. Therefore, it must be activated by converting it into a better leaving group. A common method for this activation is the reaction of the alcohol with a halogenating agent, such as thionyl chloride (SOCl₂) or a hydrohalic acid like hydrochloric acid (HCl). This reaction converts the benzyl alcohol into a more reactive halogenated benzyl precursor, typically 4-chloro-2,6-dimethylbenzyl chloride. google.com

The final step in the construction of the acetic acid side chain involves a cyanation reaction. The 4-chloro-2,6-dimethylbenzyl chloride is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent. google.com This nucleophilic substitution reaction, where the chloride is displaced by the cyanide ion, yields the nitrile intermediate, (4-chloro-2,6-dimethylphenyl)acetonitrile. google.com This nitrile can then be hydrolyzed under acidic or basic conditions to afford the final product, 2-(4-chloro-2,6-dimethylphenyl)acetic acid.

Starting MaterialReagentProduct
4-chloro-2,6-dimethylbenzyl alcoholThionyl chloride (SOCl₂)4-chloro-2,6-dimethylbenzyl chloride
4-chloro-2,6-dimethylbenzyl chlorideSodium cyanide (NaCN)(4-chloro-2,6-dimethylphenyl)acetonitrile

An exploration of the synthetic routes leading to 2-(4-Chloro-2,6-dimethylphenyl)acetic acid and its analogs reveals a diverse array of chemical and biocatalytic methodologies. These approaches, ranging from classical chemical transformations to modern enzymatic processes, offer various pathways to this important chemical intermediate. This article details specific synthetic strategies, including nitrile hydrolysis, palladium-catalyzed carboxylations, and innovative chemoenzymatic syntheses.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(3-chloro-2,6-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H11ClO2/c1-6-3-4-9(11)7(2)8(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

RPLGUWQVPVPNQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)CC(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 2 4 Chloro 2,6 Dimethylphenyl Acetic Acid

Functional Group Transformations and Reactive Intermediates

The carboxylic acid moiety is the primary site for initial derivatization, allowing for the synthesis of more reactive intermediates that serve as precursors for a wide range of subsequent reactions.

Conversion to Acyl Chlorides for Further Syntheses

A fundamental transformation of 2-(4-chloro-2,6-dimethylphenyl)acetic acid is its conversion to the corresponding acyl chloride, 2-(4-chloro-2,6-dimethylphenyl)acetyl chloride. This conversion is crucial as acyl chlorides are highly reactive electrophiles, readily participating in reactions such as Friedel-Crafts acylations and esterifications. The preparation of 2,6-dialkylphenylacetyl chlorides from their parent acids is a key step in the synthesis of various bioactive compounds. google.com

The transformation is typically achieved by treating the carboxylic acid with a standard chlorinating agent. nih.gov Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in an inert solvent. organic-chemistry.orgrsc.org The choice of reagent can depend on the desired reaction conditions and the sensitivity of other functional groups present in the molecule. For instance, reactions with thionyl chloride can be performed neat or in solvents like dichloromethane, while oxalyl chloride is often used with a catalytic amount of dimethylformamide (DMF). rsc.org

Table 1: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids
ReagentFormulaTypical ConditionsByproducts
Thionyl ChlorideSOCl₂Neat or in inert solvent (e.g., DCM, toluene), often with gentle heatingSO₂(g), HCl(g)
Oxalyl Chloride(COCl)₂Inert solvent (e.g., DCM, THF) with catalytic DMFCO(g), CO₂(g), HCl(g)
Phosphorus PentachloridePCl₅Inert solvent, room temperature or gentle heatingPOCl₃, HCl(g)

Aromatic System Modifications and Intramolecular Reactions

The substituted aromatic ring of 2-(4-chloro-2,6-dimethylphenyl)acetic acid allows for further structural modifications, most notably through intramolecular reactions that lead to the formation of new ring systems.

Intramolecular Cyclization Reactions: Formation of Indanone Derivatives

The acyl chloride derivative, 2-(4-chloro-2,6-dimethylphenyl)acetyl chloride, is an ideal precursor for intramolecular Friedel-Crafts acylation to form a polycyclic ketone. nih.gov This acid-catalyzed reaction involves the electrophilic acylium ion attacking the aromatic ring to form a new carbon-carbon bond, resulting in a cyclized product. sigmaaldrich.com In this case, the six-membered aromatic ring is fused with a new five-membered ring, yielding a substituted indanone derivative. nih.govresearchgate.net Such reactions, often promoted by a Lewis acid like aluminum chloride (AlCl₃), are a common strategy for constructing fused-ring systems. nih.gov The specific product formed from the cyclization of 2-(4-chloro-2,6-dimethylphenyl)acetyl chloride would be 7-chloro-4,6-dimethyl-2,3-dihydro-1H-inden-1-one.

Friedel-Crafts Acylation Mechanisms and Regioselectivity

The mechanism of the intramolecular Friedel-Crafts acylation begins with the reaction of the acyl chloride with a Lewis acid catalyst, such as AlCl₃. sigmaaldrich.comyoutube.com This interaction generates a highly electrophilic acylium ion intermediate. sigmaaldrich.com The acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. organic-chemistry.org

The regioselectivity of this intramolecular attack—that is, which position on the aromatic ring is acylated—is determined by the directing effects of the existing substituents. imist.ma The 2-(4-chloro-2,6-dimethylphenyl)acetyl chloride ring has three substituents to consider: two methyl groups and one chlorine atom.

Methyl groups (-CH₃): These are activating, ortho, para-directing groups. They increase the electron density of the ring, particularly at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack.

Chlorine atom (-Cl): This is a deactivating, yet ortho, para-directing group due to the competing effects of induction (electron-withdrawing) and resonance (electron-donating).

The intramolecular acylation must occur at one of the positions adjacent to the acetic acid side chain, which are positions 3 and 5. The directing effects of the substituents on the favorability of attack at these positions are summarized below.

Table 2: Analysis of Regioselectivity for Intramolecular Cyclization
Position of AttackRelationship to SubstituentsPredicted Reactivity
Position 3Ortho to -CH₃ at C2Activated
Para to -CH₃ at C6Activated
Meta to -Cl at C4Unaffected by Cl resonance
Position 5Ortho to -CH₃ at C6Activated
Para to -CH₃ at C2Activated
Meta to -Cl at C4Unaffected by Cl resonance

Based on electronic effects, both positions 3 and 5 are strongly activated by the two methyl groups. However, due to the symmetry of the substitution pattern concerning the ortho/para activation by the methyl groups, the molecule has a plane of symmetry. Therefore, attack at position 3 is equivalent to an attack at position 5, leading to a single indanone product: 7-chloro-4,6-dimethyl-2,3-dihydro-1H-inden-1-one .

Conjugation Reactions for Research Applications

Carboxylic acids are frequently conjugated to other molecules, such as sugars, for various research purposes, including metabolism studies.

Selective Acylation for Acyl Glucuronide Synthesis

The formation of acyl glucuronides is a major metabolic pathway for compounds containing a carboxylic acid moiety. These conjugates are synthesized for use as analytical standards and for toxicological studies. nih.gov The synthesis of the acyl glucuronide of 2-(4-chloro-2,6-dimethylphenyl)acetic acid involves the formation of an ester linkage between the carboxylic acid and the C1-hydroxyl group of glucuronic acid.

Direct esterification is challenging, so multi-step syntheses involving protected forms of glucuronic acid are typically employed. A well-established method, used for the structurally related drug diclofenac, involves a Mitsunobu reaction between the free carboxylic acid and a protected glucuronate ester, such as allyl glucuronate. nih.gov This is followed by a deprotection step, for example using a palladium catalyst, to yield the final acyl glucuronide. nih.gov Other methods for forming the ester linkage include activating the carboxylic acid (e.g., as the acyl chloride) and reacting it with a protected glucuronic acid derivative or using various coupling agents. nih.gov

Table 3: Selected Methods for Acyl Glucuronide Synthesis
MethodDescriptionKey Reagents
Mitsunobu ReactionCouples a carboxylic acid directly with an alcohol under mild, neutral conditions.DEAD or DIAD, PPh₃, protected glucuronate
Acyl Chloride/Halide MethodThe activated carboxylic acid (acyl chloride) reacts with the hydroxyl group of protected glucuronic acid.Oxalyl chloride or SOCl₂, protected glucuronate, base
Koenigs-Knorr ReactionA glycosyl halide is reacted with an alcohol in the presence of a heavy metal salt promoter.Protected glucuronyl bromide, silver or mercury salts
Carbodiimide CouplingA coupling agent activates the carboxylic acid to form an ester with the protected sugar.DCC or EDCI, DMAP, protected glucuronate
Influence of Kinetic Anomeric Effect in Glucuronidation Pathways

The formation of 1-β-O-acyl glucuronides is a critical step in the metabolism of many carboxylic acid drugs. nih.gov The stereoselectivity of this enzymatic reaction, favoring the β-anomer, is significant. However, the resulting 1-β-O-acyl glucuronide can undergo spontaneous chemical reactions, including anomerization to the 1-α-O-acyl form. rsc.org

The reactivity difference between anomers is noteworthy, with 1-α-O-benzoyl isomers degrading approximately 40 times faster than their 1-β counterparts under physiological conditions. nih.gov This increased reactivity of the α-anomer has been attributed to the exo-anomeric effect, which influences the stability of the transition state during degradation reactions like hydrolysis and intramolecular acyl migration. rsc.org The kinetic anomeric effect plays a role in synthetic chemistry as well, where selective 1β-acylation is favored under mildly basic conditions, providing an efficient route for the synthesis of these metabolites for study. researchgate.net

Once formed, the initial 1-β-O-acyl glucuronide can undergo a cascade of spontaneous reactions, including acyl migration to the hydroxyl groups at positions C-2, C-3, and C-4 of the glucuronic acid moiety, as well as hydrolysis back to the parent compound. nih.govrsc.org This process of intramolecular rearrangement, also known as transacylation, leads to a mixture of positional isomers (e.g., 2-O, 3-O, and 4-O-acyl esters). nih.govacs.org Studies on various acyl glucuronides indicate that the acyl group first migrates to the C-2 position, followed by migration to the C-3 and C-4 positions. acs.org

Factors Influencing Acyl Glucuronide Reactivity and Transacylation Kinetics, including Steric and Electronic Effects

The stability and reactivity of acyl glucuronides, including the rate of intramolecular acyl migration (transacylation), are governed by a combination of steric and electronic factors related to the structure of the parent carboxylic acid. acs.orgnih.gov These factors influence the electrophilicity of the ester carbonyl carbon and the steric hindrance around the ester linkage. nih.govacs.org

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the aglycone (the parent acid) significantly impacts reactivity. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the acyl glucuronide more susceptible to nucleophilic attack and thus increasing the degradation rate. acs.orgnih.gov A good correlation has been found between the degradation rate constants (k values) of m- and p-substituted benzoyl glucuronides and their Hammett's sigma constants. nih.gov Similarly, the acidity of the parent carboxylic acid (pKa) is a useful predictor, with stronger acids (lower pKa) forming more reactive glucuronides. nih.gov

The table below illustrates the influence of α-carbon substitution on the stability of acyl glucuronides for a series of phenylacetic acid analogues, demonstrating the principle of steric hindrance.

The following table provides examples of how both electronic and steric factors of different substituents on benzoic acid affect the degradation rates of their corresponding acyl glucuronides.

For a molecule like 2-(4-Chloro-2,6-dimethylphenyl)acetic acid, the presence of two methyl groups ortho to the acetic acid side chain would be expected to impart significant steric hindrance, likely resulting in a relatively stable acyl glucuronide with a slower rate of transacylation compared to less substituted analogues.

Mechanistic Organic Chemistry Investigations Involving 2 4 Chloro 2,6 Dimethylphenyl Acetic Acid

Elucidation of Reaction Pathways in Complex Synthetic Transformations

The synthesis of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid can be achieved through various synthetic routes, each with its own mechanistic intricacies. Understanding these pathways is essential for maximizing yield and purity. Two plausible synthetic transformations are the palladium-catalyzed carbonylation of a corresponding benzyl (B1604629) halide and the Willgerodt-Kindler reaction of a suitable acetophenone (B1666503) derivative.

Palladium-Catalyzed Carbonylation:

A common method for the synthesis of aryl- and benzyl-acetic acids is the palladium-catalyzed carbonylation of the corresponding halides. In the case of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid, the precursor would be 4-chloro-2,6-dimethylbenzyl chloride. The catalytic cycle, a well-established mechanism in organometallic chemistry, is believed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 4-chloro-2,6-dimethylbenzyl chloride. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) intermediate.

CO Insertion: A molecule of carbon monoxide (CO) then coordinates to the palladium center and subsequently inserts into the palladium-benzyl bond. This migratory insertion step forms an acyl-palladium complex.

Nucleophilic Attack: The acyl-palladium intermediate is then attacked by a nucleophile, in this case, water or a hydroxide (B78521) ion, leading to the formation of the carboxylic acid.

Reductive Elimination: The final step is the reductive elimination of the desired 2-(4-Chloro-2,6-dimethylphenyl)acetic acid, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of this process is influenced by various factors, including the choice of palladium catalyst, ligands, base, and reaction conditions such as temperature and pressure.

StepDescriptionIntermediate
1Oxidative AdditionPd(II)-benzyl complex
2CO InsertionAcyl-palladium complex
3Nucleophilic AttackCarboxylate-palladium complex
4Reductive Elimination2-(4-Chloro-2,6-dimethylphenyl)acetic acid

Willgerodt-Kindler Reaction:

Another potential, albeit less direct, pathway to 2-(4-Chloro-2,6-dimethylphenyl)acetic acid involves the Willgerodt-Kindler reaction. This reaction transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. The starting material for this route would be 2-acetyl-5-chloro-1,3-dimethylbenzene.

The mechanism of the Willgerodt-Kindler reaction is complex and involves several proposed intermediates. A plausible sequence of events is as follows:

Enamine Formation: The ketone reacts with a secondary amine, such as morpholine, to form an enamine.

Thiation: The enamine then reacts with elemental sulfur.

Rearrangement: A series of complex rearrangements and migrations of the carbonyl group along the alkyl chain occurs, ultimately leading to the formation of a terminal thioamide.

Hydrolysis: The resulting thioamide is then subjected to hydrolysis to yield the final carboxylic acid product.

This reaction is particularly useful for synthesizing arylacetic acids from readily available acetophenone derivatives.

Understanding Substituent Effects on Chemical Reactivity and Selectivity

The reactivity and selectivity of the aromatic ring in 2-(4-Chloro-2,6-dimethylphenyl)acetic acid are significantly influenced by the electronic and steric effects of its substituents: the chloro group and the two methyl groups. These effects dictate the behavior of the molecule in various chemical reactions, particularly electrophilic aromatic substitution.

Electronic Effects:

Substituents on a benzene (B151609) ring can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic attack.

Methyl Groups (-CH₃): The two methyl groups at positions 2 and 6 are electron-donating groups. They activate the aromatic ring through an inductive effect (+I effect), pushing electron density into the ring and making it more nucleophilic and thus more susceptible to attack by electrophiles. lumenlearning.com

Directing Effects:

Substituents also direct incoming electrophiles to specific positions on the aromatic ring.

Methyl Groups: As activating groups, the methyl groups are ortho, para-directors. They stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions through their electron-donating inductive effect.

Chloro Group: Despite being a deactivating group, the chloro group is also an ortho, para-director. libretexts.org This is because the resonance stabilization provided by the lone pairs of the chlorine atom is most effective for intermediates formed from ortho and para attack.

In 2-(4-Chloro-2,6-dimethylphenyl)acetic acid, the two methyl groups are at positions 2 and 6, and the chloro group is at position 4. The remaining unsubstituted positions on the ring are 3 and 5. When considering an electrophilic substitution reaction on this molecule, the directing effects of all three substituents must be taken into account. The two methyl groups will direct an incoming electrophile to their ortho and para positions. The chloro group will also direct to its ortho positions. The combined effect of these substituents would likely lead to substitution at positions 3 and 5, which are ortho to one methyl group and meta to the other, and also ortho to the chloro group.

Steric Effects:

The two methyl groups at the ortho positions relative to the acetic acid side chain also exert a significant steric hindrance. This steric bulk can influence the approach of reagents to the aromatic ring and the carboxylic acid group, potentially affecting reaction rates and the distribution of products in certain reactions. For example, in reactions involving the carboxylic acid group, the flanking methyl groups may hinder the approach of bulky reagents.

SubstituentElectronic EffectDirecting Effect
Methyl (-CH₃)Electron-donating (activating)ortho, para
Chloro (-Cl)Electron-withdrawing (deactivating)ortho, para

Mechanistic Aspects of Biocatalyzed Conversions of Aromatic Substrates

Microorganisms have evolved diverse enzymatic machinery to degrade a wide range of aromatic compounds, including those containing halogens. The initial steps in the aerobic degradation of chlorinated aromatics often involve oxygenases, which incorporate oxygen atoms into the aromatic ring, leading to the formation of catechols. These catechols are then further processed through ring-cleavage pathways.

The biotransformation of substituted phenylacetic acids has also been reported. For instance, some bacteria can metabolize styrene (B11656) to produce substituted phenylacetic acids through side-chain oxygenation. nih.gov The central metabolite in this pathway is often phenylacetic acid itself. nih.gov Furthermore, yeasts have been shown to convert L-phenylalanine to phenylacetic acid. researchgate.netmdpi.com

Based on these general principles, a hypothetical biocatalytic conversion of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid could involve several potential enzymatic reactions:

Hydroxylation: Mono- or dioxygenase enzymes could hydroxylate the aromatic ring, which would be the initial step towards ring cleavage and degradation.

Dehalogenation: Reductive or hydrolytic dehalogenases could remove the chlorine atom, a common step in the detoxification of chlorinated pollutants.

Side-chain modification: Enzymes could potentially modify the acetic acid side chain, for example, through decarboxylation.

The feasibility of these biocatalytic conversions would depend on the specific enzymes present in the chosen microorganism and their substrate specificity. The steric hindrance from the two methyl groups and the presence of the chloro substituent would likely play a significant role in determining whether the molecule can fit into the active site of the relevant enzymes. Further research, such as screening of microbial cultures and enzyme libraries, would be necessary to identify biocatalysts capable of transforming 2-(4-Chloro-2,6-dimethylphenyl)acetic acid and to elucidate the specific mechanistic pathways involved.

Potential Biocatalytic ReactionEnzyme ClassMechanistic Role
Aromatic Ring HydroxylationOxygenasesRing activation for cleavage
DehalogenationDehalogenasesRemoval of chlorine substituent
Side-chain DecarboxylationDecarboxylasesModification of the acetic acid moiety

Advanced Analytical and Spectroscopic Characterization Techniques for 2 4 Chloro 2,6 Dimethylphenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(4-chloro-2,6-dimethylphenyl)acetic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to unambiguously determine its structure and differentiate it from potential isomers.

¹H and ¹³C NMR for Structural Elucidation and Isomer Characterization

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 2-(4-chloro-2,6-dimethylphenyl)acetic acid, distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons on the phenyl ring are expected.

A patent describing the synthesis of (4-Chloro-2,6-dimethylphenyl)acetic acid provides the following ¹H-NMR data, recorded in deuterated dimethyl sulfoxide (d6-DMSO) at 600 MHz:

δ=2.34 ppm (singlet, 6H) : This signal corresponds to the six protons of the two methyl groups attached to the phenyl ring. The singlet nature indicates that these protons are equivalent and not coupled to any neighboring protons.

δ=3.58 ppm (singlet, 2H) : This peak represents the two protons of the methylene (-CH₂-) group in the acetic acid side chain. Its singlet nature signifies no adjacent protons to couple with.

δ=7.1 ppm (singlet, 2H) : This signal is attributed to the two equivalent protons on the aromatic ring. The singlet multiplicity suggests that these protons are in a symmetrical environment. google.com

This spectral data is consistent with the proposed structure of 2-(4-chloro-2,6-dimethylphenyl)acetic acid.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic -CH7.1Singlet2H
Acetic Acid -CH₂3.58Singlet2H
Ring -CH₃2.34Singlet6H

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms within a molecule.

COSY spectra reveal correlations between coupled protons. For a derivative of 2-(4-chloro-2,6-dimethylphenyl)acetic acid with a more complex substitution pattern on the aromatic ring, a COSY experiment would be invaluable in determining the relative positions of the aromatic protons by showing which protons are coupled to each other.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This technique would be used to definitively assign the signals in the ¹³C NMR spectrum by correlating them to the already assigned proton signals from the ¹H NMR spectrum. For example, the proton signal at 3.58 ppm would show a cross-peak with the carbon signal of the methylene group.

While specific 2D NMR studies on 2-(4-chloro-2,6-dimethylphenyl)acetic acid have not been detailed in the available literature, these techniques are standard practice in the structural confirmation of novel compounds and complex derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS and GC-MS for Compound Identification and Purity Assessment

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. For 2-(4-chloro-2,6-dimethylphenyl)acetic acid, derivatization to a more volatile ester, such as the methyl ester, might be employed to improve its chromatographic behavior. The mass spectrum obtained from GC-MS analysis provides the molecular ion peak, which confirms the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum can be used to deduce structural features of the molecule.

A patent detailing the synthesis of (4-Chloro-2,6-dimethylphenyl)acetic acid provides the following GC/MS data:

m/e = 198 (M⁺, ³⁵Cl, 23%) : This represents the molecular ion peak, confirming the molecular weight of the compound containing the ³⁵Cl isotope.

m/e = 153 (M-45, 100%) : This is the base peak, corresponding to the loss of the carboxylic acid group (-COOH), a common fragmentation pathway for carboxylic acids.

m/e = 115 (23%) : This fragment could arise from further fragmentation of the molecule. google.com

This fragmentation pattern is consistent with the structure of 2-(4-chloro-2,6-dimethylphenyl)acetic acid.

Fragment Ion (m/z) Relative Intensity (%) Proposed Fragment
19823Molecular Ion [M]⁺
153100[M - COOH]⁺
11523Further Fragmentation

LC-MS is a versatile technique that can be used to analyze a wider range of compounds, including those that are not volatile or are thermally labile. For 2-(4-chloro-2,6-dimethylphenyl)acetic acid, reverse-phase HPLC coupled with a mass spectrometer would be a suitable method for its analysis. The mobile phase composition can be optimized to achieve good separation from impurities. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like carboxylic acids.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed molecular formula, the correct formula can be confirmed with a high degree of confidence. For 2-(4-chloro-2,6-dimethylphenyl)acetic acid (C₁₀H₁₁ClO₂), HRMS would be able to distinguish it from other compounds that may have the same nominal mass but a different elemental composition.

Chromatographic Separation Methodologies in Research

Chromatographic techniques are fundamental in the research of 2-(4-chloro-2,6-dimethylphenyl)acetic acid and its derivatives, both for purification and for analytical separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For phenylacetic acid derivatives, reverse-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comsigmaaldrich.com The choice of the stationary phase, mobile phase composition, and detector (e.g., UV-Vis) are critical parameters that are optimized to achieve the desired separation.

Gas Chromatography (GC) , as mentioned earlier, is suitable for volatile compounds. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. The choice of the column (e.g., capillary column with a specific stationary phase) and the temperature program are key factors in achieving good separation of the components in a mixture.

In the synthesis and analysis of 2-(4-chloro-2,6-dimethylphenyl)acetic acid and its derivatives, these chromatographic methods are essential for monitoring reaction progress, assessing the purity of the final product, and isolating specific isomers or impurities for further characterization.

Liquid Chromatography for Analytical and Preparative Purposes

High-performance liquid chromatography is a versatile and widely adopted technique for the analysis and purification of phenylacetic acid derivatives due to their polarity and often limited volatility. The inherent flexibility of HPLC, allowing for a wide range of stationary and mobile phases, enables the fine-tuning of separations for both analytical quantification and preparative isolation.

Analytical HPLC:

For analytical purposes, reversed-phase HPLC is the most common modality. This approach utilizes a nonpolar stationary phase, typically a C18-bonded silica, and a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile or methanol. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of the analyte, which results in improved peak shape and retention.

Detailed research into the HPLC analysis of analogous compounds, such as phenylacetic acid and its substituted derivatives, provides a strong basis for method development for 3-Chloro-2,6-dimethylphenylacetic acid. For instance, a typical analytical method would employ a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile, with UV detection at a wavelength where the phenyl ring exhibits strong absorbance.

Table 1: Illustrative Analytical HPLC Parameters for Phenylacetic Acid Derivatives

ParameterValue
Stationary Phase C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL
Column Temperature 30 °C

Preparative HPLC:

The principles of analytical HPLC are readily scalable to preparative chromatography for the isolation and purification of this compound and its derivatives. In preparative applications, larger columns with higher loading capacities are used. The goal is to isolate a specific compound from a mixture with high purity. The mobile phase composition is often optimized to maximize the resolution between the target compound and its impurities, which may involve using gradient elution. Subsequent to separation, the collected fractions containing the purified compound are typically subjected to solvent evaporation to yield the isolated solid.

Research Findings:

Studies on the chromatographic separation of substituted phenylacetic acids have demonstrated the critical role of the mobile phase composition and pH in achieving optimal separation. The use of organic modifiers and acidic additives significantly influences the retention times and selectivity of the separation. For preparative work, the loading capacity of the stationary phase is a key parameter that needs to be carefully evaluated to prevent peak distortion and ensure efficient purification.

Gas Chromatography for Analytical and Preparative Purposes

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, direct analysis by GC can be challenging due to their polarity and tendency to adsorb onto the stationary phase, leading to poor peak shape and low sensitivity. Therefore, derivatization is a common and often necessary step to enhance their volatility and improve their chromatographic behavior.

Derivatization in GC:

The primary purpose of derivatization is to convert the polar carboxylic acid group into a less polar and more volatile ester. Common derivatization reagents for carboxylic acids include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), alkylating agents (e.g., diazomethane or alkyl halides), and esterification agents (e.g., methanol with an acid catalyst). The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the molecule.

Analytical GC:

Following derivatization, the resulting esters of this compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature program of the GC oven is optimized to ensure good separation of the analyte from other components in the sample matrix.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized Phenylacetic Acid Derivatives

ParameterValue
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Ionization Electron Ionization (EI) at 70 eV

Preparative GC:

While less common than preparative HPLC, preparative gas chromatography can be used for the isolation of small quantities of highly pure volatile compounds. The principles are similar to analytical GC, but with larger diameter columns and specialized collection systems to trap the eluting compounds. This technique is particularly useful for obtaining pure standards for reference and further spectroscopic analysis.

Research Findings:

Research on the GC analysis of acidic compounds consistently highlights the necessity of derivatization for achieving reproducible and accurate results. The choice of derivatization technique can significantly impact the sensitivity and selectivity of the method. For instance, the use of fluorinated derivatizing agents can enhance the response of electron capture detectors (ECD), providing very low detection limits for halogenated compounds. GC-MS studies are invaluable for elucidating the structures of derivatives and identifying unknown impurities. The fragmentation patterns observed in the mass spectra provide crucial information for the structural confirmation of this compound and its related substances.

Computational Chemistry and Theoretical Studies on 2 4 Chloro 2,6 Dimethylphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of a molecule and predicting its reactivity. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

From these calculations, a variety of electronic properties can be determined:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other chemical species.

Atomic Charges: Various schemes can be used to assign partial charges to each atom in the molecule, providing further insight into its polarity and potential for electrostatic interactions.

Table 1: Key Electronic Properties Obtainable from Quantum Chemical Calculations

PropertyDescriptionPredicted Insight for 3-Chloro-2,6-dimethylphenylacetic acid
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Would indicate the ease of oxidation and participation in reactions requiring electron donation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Would indicate the susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical stability.A larger gap would suggest higher stability and lower reactivity.
Electrostatic Potential The charge distribution on the molecular surface.Would identify the most likely sites for electrophilic and nucleophilic interactions.
Atomic Charges Partial charges assigned to individual atoms.Would quantify the polarity of bonds and the influence of substituents.

Molecular Dynamics Simulations for Conformational Analysis of Derivatives

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its derivatives.

The primary applications of MD simulations in this context include:

Conformational Sampling: Identifying the most stable (low-energy) conformations of a molecule. For this compound, this would involve determining the preferred orientation of the acetic acid side chain relative to the substituted phenyl ring.

Flexibility Analysis: Quantifying the flexibility of different parts of the molecule. This is often visualized through root-mean-square fluctuation (RMSF) plots, which show the average displacement of each atom from its mean position.

Solvent Effects: Simulating the molecule in a solvent (such as water) to understand how the environment influences its conformation and dynamics.

While no specific MD simulation studies on derivatives of this compound have been reported, this technique would be instrumental in understanding how modifications to the parent molecule affect its three-dimensional structure and flexibility, which can in turn influence its biological activity. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Hypotheses

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR modeling uses computational techniques to develop predictive models that can guide the design of new, more potent molecules.

Common in silico SAR methods include:

Quantitative Structure-Activity Relationship (QSAR): This approach develops mathematical models that relate a set of molecular descriptors (physicochemical properties) to the biological activity of a series of compounds.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific biological target.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding interactions and affinity.

For this compound and its analogs, in silico SAR modeling could be used to hypothesize which structural features are critical for a particular biological effect. nih.gov For instance, it could be determined how the position of the chloro and methyl groups on the phenyl ring influences the compound's activity. At present, specific SAR hypotheses for this compound derived from in silico modeling are not available in the scientific literature.

Theoretical Studies on Acyl Glucuronide Reactivity and Protein Adduction

Carboxylic acid-containing compounds can be metabolized in the body to form acyl glucuronides. These metabolites are known to be reactive and can covalently bind to proteins, a process known as protein adduction, which has been implicated in certain adverse drug reactions. nih.govnih.gov

Theoretical studies can provide significant insights into the reactivity of acyl glucuronides:

Modeling Acyl Migration: Acyl glucuronides can undergo intramolecular rearrangement (acyl migration), where the acyl group moves to different positions on the glucuronic acid moiety. Computational methods can model the mechanisms and energetics of these rearrangement reactions. researchgate.net

Predicting Reactivity with Nucleophiles: Quantum chemical calculations can be used to assess the electrophilicity of the acyl glucuronide and its rearrangement isomers, thereby predicting their reactivity towards nucleophilic residues on proteins (such as lysine (B10760008) or cysteine).

Investigating Protein Adduction Mechanisms: Theoretical models can be used to study the potential pathways of covalent bond formation between the acyl glucuronide and a protein, helping to elucidate the mechanism of protein adduction.

While the general reactivity of acyl glucuronides has been the subject of theoretical investigation, specific computational studies on the acyl glucuronide of this compound and its propensity for protein adduction have not been reported. researchgate.net

Applications and Research Utility of 2 4 Chloro 2,6 Dimethylphenyl Acetic Acid As a Chemical Probe or Intermediate

Role in the Synthesis of Complex Organic Architectures

The primary documented role of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid in creating complex organic structures lies in its use as a precursor for agrochemicals. google.com Phenylacetic acids, in general, are important precursors for active substances in crop protection. Specifically, 2,6-dialkylphenylacetic acids, including the 4-chloro-2,6-dimethylphenyl variant, are highlighted as key intermediates in the preparation of bioactive compounds designed for pest control. google.com

These compounds are particularly valuable for synthesizing cyclic keto-enols, which represent a class of complex and effective insecticidal, acaricidal, and herbicidal agents. google.comresearchgate.net The synthesis often involves converting the phenylacetic acid into its corresponding acyl chloride, which is a more reactive intermediate suitable for constructing these elaborate molecular frameworks. google.com

Precursor for Bioactive Compound Development

The utility of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid extends significantly into the development of new bioactive compounds for both agriculture and medicine.

Building Block for Agrochemically Relevant Cyclic Keto-Enols

2-(4-Chloro-2,6-dimethylphenyl)acetic acid is an essential building block for a modern class of pesticides known as cyclic keto-enols. google.com This class of compounds acts via a novel mode of action, often by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is critical for fatty acid biosynthesis in pests. nih.gov The development of pesticides with new mechanisms is crucial for managing the growing problem of resistance in pest populations. researchgate.net The specific structural features of the 2-(4-chloro-2,6-dimethylphenyl)acetyl moiety are integral to the biological activity of the final keto-enol products, which are used to control a range of agricultural pests. google.com

Synthetic Intermediate for Pharmaceutical Analogs and Scaffolds (e.g., NSAID-like structures, pyridazinone derivatives)

NSAID-like structures: The arylalkanoic acid motif, of which 2-(4-Chloro-2,6-dimethylphenyl)acetic acid is an example, is a classic scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov Well-known NSAIDs like diclofenac and indomethacin are also derivatives of phenylacetic acid. The anti-inflammatory and analgesic activities of these drugs are well-established. nih.gov Given this precedent, 2-(4-Chloro-2,6-dimethylphenyl)acetic acid serves as a valuable starting material for the synthesis of new NSAID analogs. Researchers can modify the core structure to create derivatives, such as N-arylidene hydrazides, in an effort to develop novel anti-inflammatory agents with potentially improved efficacy or reduced side effects. researchgate.net

Pyridazinone derivatives: Pyridazinone-based frameworks are present in a variety of therapeutic agents, including those with analgesic, anti-inflammatory, and antihypertensive properties. nih.govsarpublication.com While phenylacetic acids are versatile precursors in organic synthesis, the direct conversion of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid to pyridazinone structures is not a commonly documented synthetic route in the available literature. The synthesis of pyridazinones typically proceeds through the cyclization of precursors like β-aroylpropanoic acids with hydrazine. ekb.eg

Use in Exploring Novel Reaction Mechanisms in Synthetic Organic Chemistry

2-(4-Chloro-2,6-dimethylphenyl)acetic acid is primarily valued as a synthetic intermediate rather than a tool for exploring novel reaction mechanisms. It participates in well-established chemical transformations characteristic of carboxylic acids. For instance, it can be converted into a more reactive acyl chloride using reagents like thionyl chloride or reacted with an alcohol to form an ester. google.com These reactions follow predictable mechanisms, such as nucleophilic acyl substitution. While these transformations are fundamental to its application, the compound itself is not typically used as a probe to investigate new or unknown mechanistic pathways. Its utility lies in its reliable reactivity for building more complex molecules. researchgate.netgoogle.com

Development of Structure-Activity Relationships through Systematic Derivatization for Functional Exploration

The structure of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid is well-suited for developing structure-activity relationships (SAR), a critical process in medicinal and agrochemical research. SAR studies involve synthesizing a series of related compounds (analogs) and evaluating how specific changes in molecular structure affect biological activity. nih.govmdpi.com

The key features of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid that can be systematically modified include:

The Phenyl Ring: The position and nature of the substituents can be altered. For example, the 4-chloro group could be moved to another position or replaced by other halogens (e.g., fluorine) or electron-withdrawing groups to study their effect on potency and selectivity.

The Methyl Groups: The two methyl groups at the 2- and 6-positions provide steric hindrance that can influence the molecule's conformation and its interaction with biological targets. Varying the size of these alkyl groups can provide insight into the spatial requirements of the target's binding site.

The Acetic Acid Side Chain: The carboxylic acid group can be converted into esters, amides, or other functional groups to explore different interactions with a target receptor and to modify the compound's pharmacokinetic properties. researchgate.net

By systematically creating and testing these derivatives, researchers can build a detailed understanding of the pharmacophore—the essential molecular features responsible for the compound's biological activity—allowing for the rational design of more potent and selective agents. nih.govmdpi.com

Interactive Data Table: Applications

Application AreaSpecific UseKey Structural RoleReference
AgrochemicalsSynthesis of cyclic keto-enol pesticidesCore building block google.comresearchgate.net
PharmaceuticalsPrecursor for NSAID-like structuresArylalkanoic acid scaffold nih.govresearchgate.net
Organic SynthesisIntermediate for complex moleculesVersatile chemical synthon google.com
ResearchScaffold for Structure-Activity Relationship (SAR) studiesParent compound for derivatization nih.govmdpi.com

Enzymatic Transformations and Biocatalytic Studies Involving 2 4 Chloro 2,6 Dimethylphenyl Acetic Acid

In vitro Biotransformation Pathways and Enzyme Characterization

The in vitro biotransformation of 2-(3-Chloro-2,6-dimethylphenyl)acetic acid is anticipated to follow pathways common to other xenobiotic carboxylic acids, primarily involving oxidation and conjugation reactions. Biotransformation is a metabolic process that occurs mainly in the liver and facilitates the excretion of substances through a series of chemical alterations. nih.gov These pathways are generally divided into Phase I and Phase II reactions. nih.gov

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, and are often mediated by the cytochrome P450 (CYP450) superfamily of enzymes. For aromatic compounds, hydroxylation of the aromatic ring is a common metabolic step. In the case of a structurally related compound, (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid, the major metabolite resulted from para-hydroxylation of the 2-phenyl substituent. nih.gov This suggests that the dimethylphenyl ring of 2-(3-Chloro-2,6-dimethylphenyl)acetic acid could undergo similar hydroxylation.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For carboxylic acids, the most significant Phase II reaction is glucuronidation.

The characterization of enzymes involved in these transformations often relies on in vitro systems using liver microsomes, hepatocytes, and recombinant enzymes. For instance, studies on the metabolism of licofelone (B1675295), which contains a 4-chlorophenyl acetic acid moiety, demonstrated high metabolic stability in conventional in vitro assays with liver microsomes and NADPH. However, in the presence of UDP-glucuronic acid, it was rapidly converted to its acyl glucuronide. nih.gov

Table 1: Potential In Vitro Biotransformation Reactions for 2-(3-Chloro-2,6-dimethylphenyl)acetic Acid

Reaction TypeEnzyme SystemPotential Product
Aromatic HydroxylationCytochrome P450Hydroxylated derivative on the phenyl ring
GlucuronidationUDP-glucuronosyltransferases (UGTs)Acyl glucuronide conjugate

Enzyme-Mediated Degradation Studies of Aromatic Acids

The degradation of aromatic acids in the environment is largely mediated by microbial enzymes. The phenylacetic acid degradation pathway is a well-studied model for the catabolism of aromatic compounds. nih.gov Bacteria have evolved specific enzymatic pathways to break down such compounds into central metabolic intermediates. researchgate.net

Ligninolytic enzyme systems, primarily produced by white-rot fungi, play a significant role in the degradation of complex aromatic polymers like lignin (B12514952) and various environmental pollutants. researchgate.net These enzymes, which include laccases, manganese peroxidases, and lignin peroxidases, have broad substrate specificity and can act on a wide range of aromatic compounds. researchgate.net

The degradation of chlorinated aromatic compounds has been demonstrated using these enzyme systems. For example, soybean peroxidase, in the presence of hydrogen peroxide, can catalyze the biodegradation of toxic substances like chlorophenols. researchgate.net The mechanism involves the oxidation of the phenolic substrate, which can lead to ring cleavage and detoxification. While 2-(3-Chloro-2,6-dimethylphenyl)acetic acid is not a phenol (B47542), the principle of enzymatic attack on a chlorinated aromatic ring is relevant. Laccases, which are phenol oxidases, can facilitate the conversion of hydroxylated persistent organic pollutants, while other ligninolytic enzymes contribute to further degradation. researchgate.net

Table 2: Key Ligninolytic Enzymes and Their Roles in Aromatic Compound Degradation

EnzymeGeneral FunctionRelevance to Aromatic Acid Catabolism
LaccaseOxidizes phenolic and non-phenolic compoundsCan act on hydroxylated intermediates of aromatic acids
Manganese PeroxidaseOxidizes phenolic compoundsCan initiate the degradation of phenolic aromatic acids
Lignin PeroxidaseOxidizes non-phenolic aromatic compounds with high redox potentialPotentially capable of directly oxidizing the aromatic ring of compounds like 2-(3-Chloro-2,6-dimethylphenyl)acetic acid

In vitro Studies of Glucuronidation Enzymes and Conjugate Formation

Glucuronidation is a major Phase II metabolic pathway for compounds containing a carboxylic acid moiety. researchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to the substrate, forming a more water-soluble glucuronide conjugate. nih.gov

For carboxylic acids, this results in the formation of an acyl glucuronide. These conjugates can be chemically reactive and have been a subject of interest in drug metabolism studies. researchgate.net The in vitro formation of acyl glucuronides has been demonstrated for numerous phenylacetic acid derivatives. Studies on phenylacetic acid itself have shown the formation of 1-β-O-acyl glucoside conjugates, which are analogous to acyl glucuronides. nih.gov

The in vitro metabolism of licofelone, a compound with a substituted phenylacetic acid structure, showed rapid conversion to its corresponding acyl glucuronide in the presence of UDP-glucuronic acid. nih.gov This highlights the importance of this pathway for the metabolism of such compounds. The specific UGT isoforms responsible for the glucuronidation of licofelone were identified as UGT2B7, UGT1A9, and UGT1A3. nih.gov It is plausible that these or other UGT isoforms are also involved in the glucuronidation of 2-(3-Chloro-2,6-dimethylphenyl)acetic acid.

Table 3: Common UDP-glucuronosyltransferase (UGT) Isoforms and Their Substrates

UGT IsoformCommon Substrates
UGT1A1Bilirubin, estrogens
UGT1A9Mycophenolic acid, propofol
UGT2B7Carboxylic acid-containing drugs (e.g., NSAIDs), opioids

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-2,6-difluorophenylacetic acid?

Methodological Answer:
The synthesis typically involves halogenation of phenylacetic acid derivatives. A common route uses chlorine gas and fluorine-containing reagents (e.g., Selectfluor) under controlled catalytic conditions (e.g., Lewis acids) to achieve the desired substitution pattern. Industrial-scale production employs continuous flow reactors for optimized yield and purity . Key steps include:

  • Halogenation: Sequential introduction of Cl and F atoms on the phenyl ring.
  • Carboxylic Acid Activation: Use of coupling agents (e.g., EDC, NHS) for subsequent reactions.
  • Purification: Chromatography or recrystallization to isolate the product.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Cl and F at positions 3, 2, and 6) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₈H₅ClF₂O₂, 206.57 g/mol) .
  • X-ray Crystallography: For structural elucidation, use programs like SHELXL for refinement (e.g., resolving torsional angles of the acetic acid side chain) .

Advanced: How can computational methods resolve contradictions in substitution reactivity?

Methodological Answer:
Conflicting data on electrophilic/nucleophilic substitution sites can be addressed via:

  • DFT Calculations: Predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and Fukui indices .
  • Solvent Modeling: Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways using Gaussian or ORCA software.
  • Kinetic Isotope Effects (KIEs): Experimental validation of computational predictions via deuterium labeling .

Advanced: How to design experiments for assessing biological activity in medicinal chemistry?

Methodological Answer:

  • Target Identification: Screen against enzymes (e.g., cyclooxygenase) or receptors using molecular docking (AutoDock Vina) .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., MMP3 inhibition) .
    • Cellular Uptake: Use fluorescent probes (e.g., dansyl derivatives) to track intracellular localization.
  • Toxicity Profiling: Employ MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity .

Advanced: How to optimize reaction conditions for coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or NiCl₂(dppe) for cross-coupling efficiency .
  • Base Selection: Compare K₂CO₃, Cs₂CO₃, and Et₃N in DMF/H₂O mixtures.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .

Advanced: How to address discrepancies in melting point or spectral data across studies?

Methodological Answer:

  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
  • Polymorphism Studies: Perform differential scanning calorimetry (DSC) to identify crystalline forms.
  • Reproducibility Checks: Validate synthetic protocols in triplicate under inert (N₂/Ar) conditions .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Codes: H315 (skin irritation), H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage: Keep at 2–8°C in airtight containers to prevent hydrolysis .
  • Waste Disposal: Neutralize with NaOH (pH 7–8) before incineration .

Advanced: How to scale up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry: Use microreactors for precise temperature and mixing control (residence time <5 min) .
  • Catalyst Immobilization: Employ silica-supported Pd catalysts to reduce metal leaching.
  • In-line Analytics: Integrate FTIR or Raman spectroscopy for real-time monitoring .

Basic: What are the major derivatives of this compound in organic synthesis?

Methodological Answer:

  • Amides: React with amines (e.g., benzylamine) using DCC as a coupling agent .
  • Esters: Form via Fischer esterification (H₂SO₄ catalyst, ethanol reflux) .
  • Reduced Forms: Convert the carboxylic acid to alcohol using LiAlH₄ .

Advanced: How to predict and validate metabolic pathways using isotopic labeling?

Methodological Answer:

  • ¹⁴C/³H Labeling: Synthesize labeled analogs via Cl/F exchange with Na¹⁴CN or tritiated acetic acid .
  • LC-MS/MS Analysis: Track metabolites in hepatocyte incubations (e.g., CYP450-mediated oxidation) .
  • Computational Metabolite Prediction: Use software like Meteor (Lhasa Limited) to simulate biotransformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.